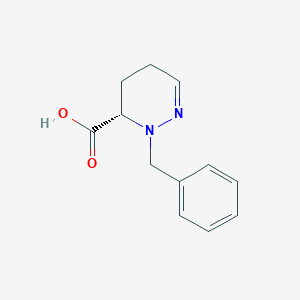
(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid is a compound of interest in various fields of scientific research. This compound features a tetrahydropyridazine ring substituted with a benzyl group and a carboxylic acid functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
化学反应分析
Types of Reactions: (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
(3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Lacks the stereochemistry at the 3-position.
2-Benzyl-2,3,4,5-tetrahydropyridazine: Lacks the carboxylic acid functional group.
3-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid: Has a different substitution pattern on the tetrahydropyridazine ring.
Uniqueness: The (3S)-stereochemistry and the presence of both the benzyl group and the carboxylic acid functional group make (3S)-2-Benzyl-2,3,4,5-tetrahydropyridazine-3-carboxylic acid unique. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications. Further studies are essential to fully understand its properties and explore its practical uses.
属性
CAS 编号 |
680601-90-5 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
(3S)-2-benzyl-4,5-dihydro-3H-pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)11-7-4-8-13-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,8,11H,4,7,9H2,(H,15,16)/t11-/m0/s1 |
InChI 键 |
QMSFSPURTXNXPS-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](N(N=C1)CC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CC(N(N=C1)CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


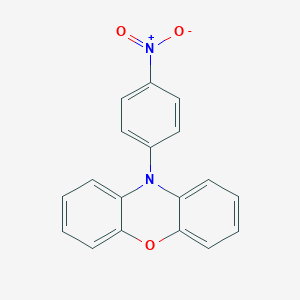
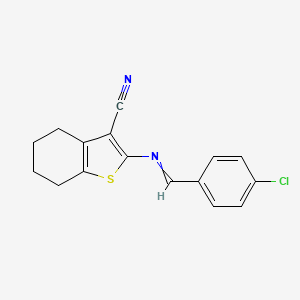
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)
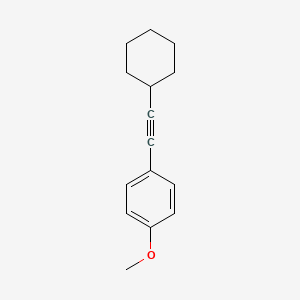
![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)


![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
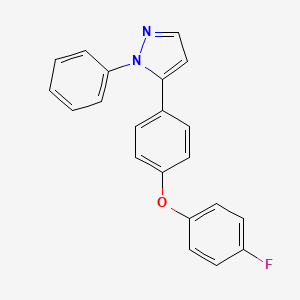
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
